molecular formula C12H10FN3O5 B13203912 2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

Cat. No.: B13203912
M. Wt: 295.22 g/mol
InChI Key: BPYLDPFLWRUDHC-UHFFFAOYSA-N
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Description

This compound features a pyrazolone core (a five-membered ring with two nitrogen atoms and a ketone group) substituted at position 2 with a 3-fluoro-2-nitrophenyl group, at position 5 with a methyl group, and at position 4 with an acetic acid moiety. The 3-fluoro-2-nitrophenyl group introduces strong electron-withdrawing effects (fluorine and nitro groups), influencing reactivity and intermolecular interactions such as hydrogen bonding . The acetic acid substituent enhances hydrophilicity, while the methyl group at position 5 contributes to steric stabilization.

Properties

Molecular Formula

C12H10FN3O5

Molecular Weight

295.22 g/mol

IUPAC Name

2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid

InChI

InChI=1S/C12H10FN3O5/c1-6-7(5-10(17)18)12(19)15(14-6)9-4-2-3-8(13)11(9)16(20)21/h2-4,14H,5H2,1H3,(H,17,18)

InChI Key

BPYLDPFLWRUDHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=C(C(=CC=C2)F)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent multi-step approach:

  • Step 1: Nitration and fluorination of the aromatic ring
    Starting from a fluorobenzene derivative, regioselective nitration introduces the nitro group at the 2-position relative to fluorine. This step requires controlled conditions to avoid over-nitration or unwanted side reactions.

  • Step 2: Formation of the pyrazolone ring
    The pyrazolone ring is constructed via cyclization of a hydrazine derivative with an appropriate diketone or β-ketoester. The hydrazine used is functionalized to allow subsequent substitution with the fluoronitrophenyl group.

  • Step 3: Introduction of the acetic acid substituent at position 4
    This is achieved by alkylation or acylation reactions, often involving haloacetic acid derivatives or equivalent precursors, to attach the acetic acid moiety onto the pyrazolone ring.

  • Step 4: Final purification and characterization
    The product is purified by recrystallization or chromatographic techniques and characterized by NMR, MS, and crystallography.

Detailed Reaction Conditions and Variations

Step Reaction Type Reagents/Conditions Notes
1 Aromatic nitration Fluorobenzene derivative, HNO3/H2SO4, low temp Regioselective nitration at ortho-position to fluorine
2 Pyrazolone ring formation Hydrazine derivative + diketone, reflux in ethanol Cyclization yields 5-methyl-3-oxo-pyrazolone intermediate
3 Acetic acid substitution Haloacetic acid derivative, base (e.g., K2CO3), DMF Alkylation at pyrazolone C-4 position
4 Purification Recrystallization from ethanol or chromatography Yields typically range 60-80% depending on optimization

Industrial and Optimization Considerations

  • Use of continuous flow reactors for nitration and cyclization steps to improve safety and yield.
  • Optimization of solvent systems (ethanol, DMF, or mixtures) to balance solubility and reaction rates.
  • Temperature control critical during nitration to avoid decomposition.
  • Catalysts or additives (e.g., sodium acetate) may be employed to improve cyclization efficiency.
  • Design of experiments (DoE) approaches help optimize parameters such as temperature, solvent ratio, and reaction time.

Representative Synthetic Route Example

Comparative Analysis with Analogous Compounds

Feature Target Compound Analog without Nitro Group Analog with Ester Group
Electron-Withdrawing Groups Fluoro and nitro groups enhance acidity Only fluoro group, less acidic Ester instead of acid, less hydrophilic
Solubility Moderate hydrophilicity due to acetic acid Lower hydrophilicity Lower water solubility due to ester
Reactivity Nitro directs electrophilic substitution meta Different regioselectivity Ester more prone to hydrolysis
Thermal Stability Methyl group stabilizes pyrazolone ring Less steric stabilization Similar pyrazolone core stability

Data Summary Table

Parameter Value / Condition Reference / Notes
Molecular Formula C12H10FN3O5 Confirmed by MS and elemental analysis
Molecular Weight 295.22 g/mol Calculated and experimentally confirmed
Nitration Temperature 0-5 °C To avoid over-nitration
Cyclization Temperature Reflux in ethanol (~78 °C) Typical for pyrazolone ring formation
Alkylation Solvent DMF or ethyl acetate Polar aprotic solvents preferred
Typical Yield 60-80% overall after purification Depends on optimization
Purification Method Recrystallization or reverse-phase chromatography Ensures high purity

Research Findings and Notes

  • The nitro and fluoro substituents on the phenyl ring significantly influence the compound’s electronic properties, increasing acidity and potentially enhancing biological activity through stronger binding interactions.
  • The methyl group at position 5 stabilizes the pyrazolone ring, reducing ring flexibility and improving thermal stability.
  • The acetic acid moiety improves water solubility and offers a handle for further derivatization or conjugation in medicinal chemistry applications.
  • Optimization of reaction conditions using factorial design methods improves yield and reproducibility.
  • Crystallographic data confirm the structure and substitution pattern, supporting synthetic route validation.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. The fluoro substituent can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds and van der Waals interactions .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences and similarities with analogs from the evidence:

Compound Name CAS Number Molecular Formula Substituents Key Features
Target Compound Not provided C₁₂H₁₀FN₃O₅ 3-Fluoro-2-nitrophenyl, 5-methyl, acetic acid Pyrazolone core with strong electron-withdrawing groups and hydrophilic tail
(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid 915919-78-7 C₆H₈N₂O₃ None on phenyl; 5-methyl, acetic acid Simplest analog; lacks aromatic substitution, reduced electronic complexity
2-[2-(2,4-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid 2059945-32-1 C₁₂H₁₀F₂N₂O₃ 2,4-Difluorophenyl, 5-methyl, acetic acid Differs in fluorination pattern (no nitro group); weaker electron withdrawal
2-[2-(2,6-Difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid 2060026-01-7 C₁₁H₈F₂N₂O₃ 2,6-Difluorophenyl, no methyl, acetic acid Lacks methyl group; steric effects altered; ortho-fluorine positions
2-[5-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid 451461-16-8 C₁₄H₉FN₂O₃S 4-Fluorophenyl, thienopyrimidine core, acetic acid Heterocycle change (thienopyrimidine vs. pyrazolone); altered π-system geometry
2-(3-Fluoro-4-nitrophenyl)acetic acid 163395-24-2 C₈H₆FNO₄ 3-Fluoro-4-nitrophenyl, acetic acid Non-heterocyclic analog; nitro-fluorophenyl group shared with target compound

Physicochemical and Electronic Properties

  • Electron-Withdrawing Effects : The nitro group in the target compound enhances acidity of the acetic acid moiety compared to fluorophenyl-only analogs (e.g., CAS 2059945-32-1) .
  • Solubility : The acetic acid group increases water solubility relative to ester derivatives (e.g., ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate, CAS 39225-41-7) .

Functional Group Impact on Reactivity

  • Nitro Group : The 2-nitro substitution on the phenyl ring in the target compound may direct electrophilic substitution reactions meta to itself, unlike para-fluorinated analogs .
  • Methyl Group : The 5-methyl substituent on the pyrazolone ring likely reduces ring flexibility, enhancing thermal stability compared to unmethylated analogs (e.g., CAS 2060026-01-7) .

Biological Activity

2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid, also known by its CAS number 2059945-35-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole ring and a nitrophenyl group. Its molecular formula is C12H10FN3O3, with a molecular weight of 263.23 g/mol. The presence of functional groups such as nitro and carboxylic acid contributes to its reactivity and biological activity.

Biological Activity Overview

Recent studies have indicated that compounds containing the pyrazole scaffold exhibit various biological activities, including:

  • Antitumor Activity : Compounds similar to 2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid have shown significant antiproliferative effects against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
  • Anti-inflammatory Properties : Research indicates that pyrazole derivatives can inhibit inflammatory responses in vivo. For instance, certain derivatives demonstrated significant reductions in paw swelling in carrageenan-induced edema models .

Case Studies and Research Findings

  • Anticancer Studies : A study published in ACS Omega evaluated various pyrazole derivatives for their anticancer properties. The results showed that specific compounds could inhibit the growth of lung, colorectal, and pancreatic cancer cells effectively .
  • Anti-inflammatory Evaluations : In another investigation focusing on the anti-inflammatory effects of pyrazole derivatives, it was found that compounds with para-nitrophenyl moieties exhibited the highest anti-inflammatory activity compared to standard drugs like diclofenac sodium .
  • Molecular Modeling Studies : Molecular docking studies have been conducted to predict the interaction of 2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid with various biological targets. These studies suggest that the compound may effectively bind to enzymes involved in inflammation and cancer progression .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameStructureNotable FeaturesBiological Activity
5-MethylpyrazoleStructureAntifungal propertiesModerate antifungal activity
4-Nitrophenyl acetateStructureEster derivativeUsed in enzymatic reactions
3-FluoropyrazoleStructureFluorinated pyrazoleExhibits anti-inflammatory activity

The mechanisms through which 2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid exerts its biological effects are still under investigation. However, it is hypothesized that its ability to inhibit cyclooxygenase (COX) enzymes plays a crucial role in its anti-inflammatory properties. Additionally, its structural features allow it to interact with various cellular pathways involved in tumorigenesis.

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis must account for the reactivity of the nitro and fluorine substituents on the phenyl ring, which influence regioselectivity and stability. Protecting groups (e.g., acetic acid moiety) may be required during cyclization to prevent side reactions. Reaction optimization should include solvent polarity adjustments (e.g., DMF for polar intermediates) and catalysts like pyridine derivatives to enhance yield. Post-synthesis purification via column chromatography or recrystallization is critical, as residual nitro intermediates can complicate characterization .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) to verify molecular connectivity. X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated in analogous pyrazole-acetic acid derivatives (e.g., methyl 2-{[(2-furyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate) . Infrared (IR) spectroscopy can validate the presence of carbonyl (C=O) and nitro (NO2_2) functional groups.

Advanced Research Questions

Q. What methodological approaches resolve contradictions in bioactivity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell line viability, incubation time). Standardize protocols using controls like known kinase inhibitors (if applicable) and replicate experiments across independent labs. Employ orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to cross-validate binding affinities. Meta-analyses of PubChem bioactivity data (e.g., CID 132316042 analogs) can identify trends obscured by experimental noise .

Q. How can computational modeling predict interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) can map the compound’s binding to enzymes like cyclooxygenase-2 (COX-2), leveraging the acetic acid moiety’s electrostatic interactions. Molecular dynamics (MD) simulations (NAMD, GROMACS) assess stability of ligand-receptor complexes over time. QSAR models trained on PubChem datasets (e.g., C21H16F2N4O2 derivatives) optimize substituent effects on potency .

Q. What strategies improve solubility and formulation for in vivo studies?

Physicochemical profiling (logP, pKa) guides salt formation (e.g., sodium salt of the acetic acid group) or co-solvent systems (PEG-400/water). Nanoformulation techniques, such as lipid complexation (Lipoid S 80) or mixed micelles (sodium deoxycholate), enhance bioavailability, as shown in particle size reduction studies (e.g., from 186.7 nm to 22.11 nm in FeSSIF media) .

Q. How do electronic effects of the 3-fluoro-2-nitrophenyl group influence reactivity?

The electron-withdrawing nitro and fluorine groups deactivate the phenyl ring, directing electrophilic substitutions to meta positions. DFT calculations (Gaussian 09) quantify frontier molecular orbital (FMO) energies, correlating with observed regioselectivity in nucleophilic attacks. Spectroelectrochemical assays monitor redox stability, critical for avoiding degradation in catalytic applications .

Methodological Notes

  • Synthesis Optimization : Use fractional factorial design (DoE) to prioritize reaction parameters (temperature, solvent ratio) .
  • Data Validation : Cross-reference crystallographic data (CCDC Deposition Numbers) with computed InChI keys (PubChem) to ensure structural accuracy .
  • Bioactivity Reproducibility : Adhere to FAIR data principles by documenting assay conditions in public repositories like ChEMBL .

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